molecular formula C10H14O B14445073 5-Methylspiro[3.5]non-5-en-1-one CAS No. 79402-31-6

5-Methylspiro[3.5]non-5-en-1-one

Katalognummer: B14445073
CAS-Nummer: 79402-31-6
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: OXPOWLPQMUNFDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methylspiro[3.5]non-5-en-1-one: is an organic compound with the molecular formula C10H14O . It is a spirocyclic compound, meaning it contains two rings that share a single common atom. The structure of this compound consists of a nonane ring and a cyclopentanone ring fused at a single carbon atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylspiro[3.5]non-5-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclopentanone derivative with a nonane precursor in the presence of a strong base, such as sodium hydride, to induce cyclization and form the spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methylspiro[3.5]non-5-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

5-Methylspiro[3.5]non-5-en-1-one has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-Methylspiro[3.5]non-5-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to fit into binding sites of enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    7-Methylspiro[3.5]nonan-2-ol: Another spirocyclic compound with a similar nonane ring structure but with different functional groups.

    Spiro[3.5]nonane: A simpler spirocyclic compound without the methyl and ketone groups.

    Spiro[4.5]decane: A spirocyclic compound with a larger ring system.

Uniqueness: 5-Methylspiro[3.5]non-5-en-1-one is unique due to its specific combination of a nonane ring and a cyclopentanone ring, along with the presence of a methyl group at the spiro center. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

79402-31-6

Molekularformel

C10H14O

Molekulargewicht

150.22 g/mol

IUPAC-Name

9-methylspiro[3.5]non-8-en-3-one

InChI

InChI=1S/C10H14O/c1-8-4-2-3-6-10(8)7-5-9(10)11/h4H,2-3,5-7H2,1H3

InChI-Schlüssel

OXPOWLPQMUNFDI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCCCC12CCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.